![molecular formula C22H20N4O B2396483 N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034449-21-1](/img/structure/B2396483.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains an indole and a bipyridine moiety. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Bipyridine is a type of bidentate chelating ligand, consisting of two pyridine rings joined by a single covalent bond .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bipyridine and indole moieties. The exact structure would depend on the position of the attachment of these moieties .Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution, more specifically at the C3 position . Bipyridine compounds can act as ligands and form complexes with transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, indole is slightly soluble in water and bipyridine is soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-26-15-18(19-6-2-3-7-21(19)26)11-22(27)25-13-16-8-9-20(24-12-16)17-5-4-10-23-14-17/h2-10,12,14-15H,11,13H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZBMJDIQFMQMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
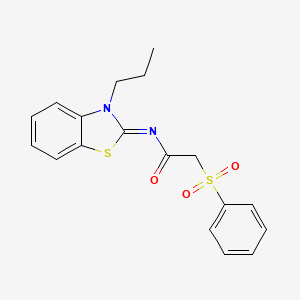
![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)
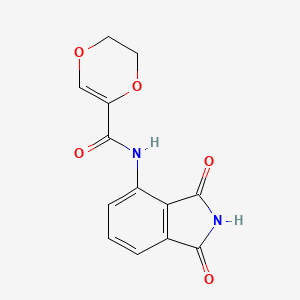
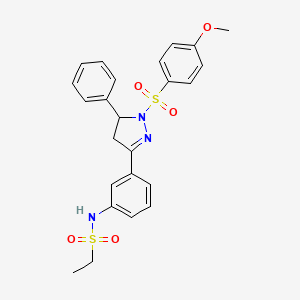
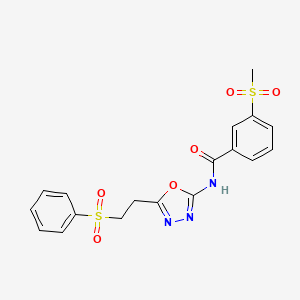
![N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2396414.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
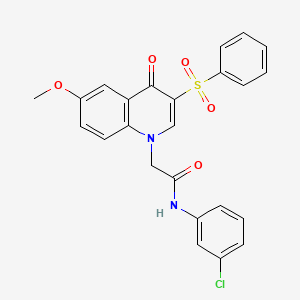
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
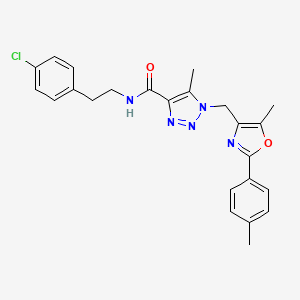
![N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2396422.png)